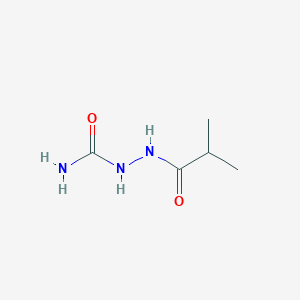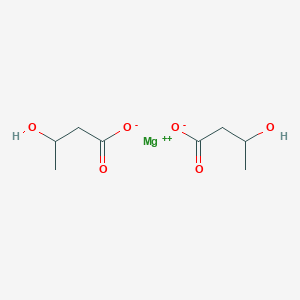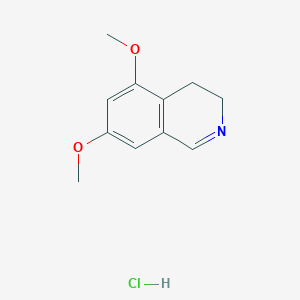
2-Chloro-1-propanesulfonyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-propanesulfonyl Chloride is a reagent used as a building block in medicinal chemistry in the synthesis of heterocyclic compounds . It has a molecular formula of C3H6Cl2O2S .
Synthesis Analysis
Sulfonyl chlorides, including this compound, can be synthesized via a clean and economic process known as bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts . This process is simple, environment-friendly, and worker-friendly. It uses readily accessible reagents, offers safe operations, and easy purification without chromatography .Molecular Structure Analysis
The molecular structure of this compound consists of a propane molecule where one of the hydrogen atoms is replaced by a sulfonyl chloride group . The sulfonyl chloride group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to a chlorine atom .Chemical Reactions Analysis
Sulfonyl chlorides, including this compound, undergo solvolysis, a type of substitution reaction . In the presence of an α-hydrogen, substitution products can also be formed by an initial elimination reaction to give the sulfene followed by addition of solvent to the highly reactive intermediate .Mécanisme D'action
The mechanism of solvolysis of sulfonyl halides, including 2-Chloro-1-propanesulfonyl Chloride, has been the subject of several reports and reviews . For arenesulfonyl chlorides and alkanesulfonyl chlorides other than tertiary, a bimolecular nucleophilic substitution, believed to be concerted, is usually the dominant pathway .
Safety and Hazards
2-Chloro-1-propanesulfonyl Chloride is a hazardous substance. It is combustible and causes severe skin burns and eye damage . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Orientations Futures
Sulfonyl chlorides, including 2-Chloro-1-propanesulfonyl Chloride, find extensive use in the development of new pharmaceuticals . They have been reacted with a wide variety of amines to give biologically active sulfonamides . This suggests that this compound could have potential applications in the synthesis of new drugs in the future.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-Chloro-1-propanesulfonyl Chloride involves the reaction of 2-chloropropanesulfonyl chloride with thionyl chloride.", "Starting Materials": [ "2-chloropropanesulfonyl chloride", "thionyl chloride" ], "Reaction": [ "Add 2-chloropropanesulfonyl chloride to a flask", "Add thionyl chloride dropwise to the flask while stirring", "Heat the mixture to reflux for several hours", "Cool the mixture and filter off any solids", "Distill the filtrate to obtain 2-Chloro-1-propanesulfonyl Chloride" ] } | |
Numéro CAS |
2386-59-6 |
Formule moléculaire |
C₃H₆Cl₂O₂S |
Poids moléculaire |
177.05 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![ethyl 3-(1-methyl-2-oxo-N-(pyridin-2-yl)-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamido)propanoate](/img/structure/B1145662.png)



